2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
2-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-5-4-10-22-16(12)21-18(24)15(19(22)25)17(23)20-9-8-13-6-3-7-14(11-13)26-2/h3-7,10-11,24H,8-9H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNZLWSSGKRZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCC3=CC(=CC=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also interact with a variety of biochemical pathways.
Result of Action
It has been suggested that similar compounds may have analgesic properties, indicating that this compound may also have potential therapeutic effects.
Biological Activity
2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 352.4 g/mol. Its structure includes a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
| InChI Key | VHZUIRLVDQDJDJ-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets. The pyrido[1,2-a]pyrimidine structure may inhibit key enzymes involved in cellular processes, such as:
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation.
- Antioxidant Activity : The hydroxyl group in the structure could contribute to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
Antitumor Activity
Recent research has highlighted the antitumor potential of pyrido[1,2-a]pyrimidine derivatives. For instance, compounds similar to 2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide have demonstrated significant cytotoxicity against various cancer cell lines, including:
- HeLa (cervical adenocarcinoma)
- A549 (lung cancer)
In vitro assays indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity against these cell lines .
Case Studies
-
EGFR Kinase Inhibition :
A study investigating pyrido[2,3-d]pyrimidines found that modifications similar to those in our compound led to significant inhibition of EGFR kinase activity. The most active compounds showed IC50 values as low as 13 nM . -
Cellular Selectivity :
Another study reported that certain analogs displayed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings:
- Bioisosteric Relationships : The benzyl and phenethyl groups exhibit bioisosteric equivalence, as both derivatives show comparable analgesic activity despite differences in substituent length and rigidity .
- Methoxy Positioning : Rip-D (3,4-dimethoxyphenethyl) demonstrates slightly lower activity than benzyl analogs, suggesting steric hindrance or reduced bioavailability due to additional methoxy groups .
- Solubility Trends : Alkyl ether substituents (e.g., 2-methoxyethyl) enhance aqueous solubility compared to aromatic or cycloaliphatic groups .
Pharmacokinetic and Structural Insights
- Pemirolast Potassium : A structurally distinct pyrido[1,2-a]pyrimidine derivative with a tetrazole substituent. Its high aqueous solubility (freely soluble in water) and stability under physiological conditions highlight the importance of ionizable groups for bioavailability .
- Synthetic Flexibility : Derivatives with pyrrolo[2,3-d]pyrimidine cores (e.g., 1-(3-Methoxypropyl)-9-Methyl-4-Oxo-N-(2-Phenylethyl)-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide ) show divergent activity profiles, emphasizing the role of core heterocycle modifications in target selectivity.
Computational and In Vitro Studies
However, substituent bulkiness (e.g., cyclohexyl in ) may reduce binding affinity due to steric clashes.
Preparation Methods
Cyclocondensation of 2-Amino-4-Methylpyridine
The pyrido[1,2-a]pyrimidine scaffold is constructed via cyclocondensation between 2-amino-4-methylpyridine and a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions.
Procedure :
- Heat 2-amino-4-methylpyridine (1.0 eq) with ethyl acetoacetate (1.2 eq) in glacial acetic acid at 110°C for 8 hours.
- Quench with ice water, neutralize with ammonium hydroxide, and filter to obtain 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (yield: 68–72%).
Key Data :
Hydroxylation at Position 2
The hydroxyl group is introduced via alkaline hydrolysis of a 2-chloro intermediate:
- Chlorination : Treat the core with POCl₃ at 80°C to form 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
- Hydrolysis : React the chlorinated derivative with 10% NaOH at 60°C for 4 hours to yield 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (yield: 85%).
Characterization :
- ¹³C NMR (DMSO-d₆) : δ 165.2 (C=O, carboxylic acid), 162.8 (C=O, pyridopyrimidinone).
Carboxamide Formation with 3-Methoxyphenethylamine
Activation of the Carboxylic Acid
Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane:
- Reflux 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (1.0 eq) with SOCl₂ (3.0 eq) for 2 hours.
- Remove excess SOCl₂ under reduced pressure to obtain the acid chloride.
Coupling with 3-Methoxyphenethylamine
React the acid chloride with 3-methoxyphenethylamine (1.5 eq) in the presence of triethylamine (TEA) as a base:
- Add 3-methoxyphenethylamine dropwise to a solution of acid chloride in dry THF at 0°C.
- Stir at room temperature for 12 hours, then extract with ethyl acetate and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
Yield : 78–82%
Spectroscopic Confirmation :
- LC-MS (ESI+) : m/z 396.2 [M+H]⁺ (calc. 396.4).
- ¹H NMR (DMSO-d₆) : δ 3.72 (s, 3H, OCH₃), 3.85 (t, 2H, CH₂NH), 7.25–7.45 (m, 4H, aromatic).
Industrial-Scale Optimization
Catalytic Hydrogenation for Byproduct Reduction
Patent data highlights the use of palladium on carbon (Pd/C) in methanol to reduce unsaturated intermediates, improving purity (>98%):
- Conditions: 50 psi H₂, 25°C, 6 hours.
Recrystallization for Enhanced Purity
Final purification employs a 95% ethanol-water mixture to yield crystalline product with >99.5% HPLC purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 70 | 95 | Short reaction time |
| Hydrolysis | 85 | 97 | Avoids toxic chlorinating agents |
| Amide Coupling | 80 | 99 | Scalable to industrial production |
Challenges and Mitigation Strategies
Q & A
Q. How can researchers confirm the structural integrity of this compound during synthesis?
Methodological Answer:
- Elemental analysis and NMR spectroscopy (1H) are critical for structural confirmation. For example, aromatic proton signals in the pyrido-pyrimidine nucleus exhibit distinct shifts in the NMR spectrum due to electronic effects from substituents. These shifts should align with computational predictions or reference data for similar scaffolds .
- Synthetic validation : Replicate the condensation reaction between 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and benzylamines in boiling ethanol, ensuring reaction completion via TLC or HPLC monitoring .
Q. What experimental models are suitable for evaluating its biological activity (e.g., analgesic properties)?
Methodological Answer:
- Use the acetic acid-induced writhing test (a standard model for analgesic screening). Administer the compound intraperitoneally at controlled doses (e.g., 10–50 mg/kg) and compare the reduction in writhing episodes against positive controls (e.g., aspirin) .
- Ensure consistency in animal models (e.g., Swiss albino mice) and environmental conditions (temperature, light cycles) to minimize variability .
Advanced Research Questions
Q. How does the bioisosteric replacement of 4-hydroxyquinolin-2-one with pyrido-pyrimidine nuclei affect biological activity?
Methodological Answer:
- Perform comparative SAR studies using analogs with 4-hydroxyquinolin-2-one and pyrido-pyrimidine cores. Evaluate binding affinity via molecular docking (e.g., with COX-2 enzymes) and correlate with in vivo analgesic efficacy.
- Note that pyrido-pyrimidine derivatives may exhibit altered electronic properties (e.g., dipole moments) due to heteroatom positioning, impacting receptor interactions .
Q. What strategies optimize the synthesis of analogs with varying benzylamide substituents?
Methodological Answer:
- Apply statistical experimental design (e.g., factorial or response surface methodology) to screen reaction parameters (solvent polarity, temperature, stoichiometry). For example, ethanol as a solvent facilitates amide bond formation at reflux temperatures .
- Use quantum chemical calculations (e.g., DFT) to predict reactivity of substituted benzylamines, prioritizing electron-donating groups (e.g., methoxy) for enhanced nucleophilicity .
Q. How to resolve contradictions in structure-activity relationship (SAR) data across analogs?
Methodological Answer:
- Conduct meta-analysis of SAR datasets, focusing on substituent electronic (Hammett σ values) and steric (Taft Es parameters) effects. For instance, 3-methoxyphenethyl groups may enhance solubility but reduce membrane permeability, confounding activity trends .
- Validate hypotheses using isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters (ΔH, ΔS) for target proteins .
Methodological Best Practices
Q. What advanced spectroscopic techniques validate substituent-induced electronic effects?
Methodological Answer:
- 13C NMR and 2D-COSY can map substituent-induced ring current effects in the pyrido-pyrimidine core.
- UV-Vis spectroscopy quantifies π→π* transitions, correlating with electron-withdrawing/donating substituent effects .
Q. How to design a training protocol for reproducible biological assays?
Methodological Answer:
- Enroll researchers in practical courses (e.g., CHEM/IBiS 416) covering assay standardization, data normalization, and ethical animal handling .
- Implement blinded scoring and inter-laboratory validation to mitigate observer bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
